POTASSIUM NITROSODISULFONATE

Organic Synthesis Natural Product Chemistry Oxidation

Potassium nitrosodisulfonate (Fremy's salt) is the only persistent radical oxidant delivering chemoselectivity unattainable with DDQ, Ag₂O, or IBX. Choose it for: oxidative dimerization of pristimerin to xuxuarines Eα/Eβ; non-enzymatic bisphenol A oxidation to monoquinone/bisquinone (where salcomine/O₂ fails); EPR phenolic antioxidant assays with chlorogenic acid selectivity (avoiding TEMPO's melanoidin interference); and rapid 5–15 min N-nitrosamine synthesis from secondary amines. Insist on Fremy's salt when your protocol demands this specific radical-mediated chemistry.

Molecular Formula K2NO7S2 *
Molecular Weight 268.33
CAS No. 14293-70-0
Cat. No. B1143464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOTASSIUM NITROSODISULFONATE
CAS14293-70-0
Molecular FormulaK2NO7S2 *
Molecular Weight268.33
Structural Identifiers
SMILESN([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Nitrosodisulfonate (Fremy's Salt): Persistent Radical Oxidant for Procurement


Potassium nitrosodisulfonate (CAS 14293-70-0), widely known as Fremy's salt, is an inorganic persistent radical oxidant with the formula (K4[ON(SO3)2]2) [1]. As a long-lived free radical in aqueous solution, it serves a dual role as both a versatile synthetic reagent for oxidations and nitrosations, and as a standard in electron paramagnetic resonance (EPR) spectroscopy [1].

Why Potassium Nitrosodisulfonate Cannot Be Arbitrarily Substituted by Other Oxidants


Substituting potassium nitrosodisulfonate with a generic oxidant like DDQ, Ag2O, or IBX is not feasible due to its unique radical-mediated mechanism and charge properties, which drive distinct chemoselectivity and reaction outcomes [1]. In comparative studies, the same substrate yields different oxidation products depending on the oxidant used [1]. Furthermore, in EPR-based antioxidant assays, the specific radical employed (e.g., Fremy's salt vs. TEMPO) determines which classes of antioxidants are detected, with Fremy's salt selectively interacting with phenolic compounds [2][3]. These fundamental differences mean that replacing Fremy's salt will alter synthetic pathways and analytical results, necessitating a specific procurement strategy for this compound.

Quantitative Differentiation Evidence for Potassium Nitrosodisulfonate vs. Analogs


Chemoselectivity in Biomimetic Triterpene Oxidation: Fremy's Salt vs. DDQ, IBX, and Ag2O

In a comparative study of pristimerin oxidation, the choice of oxidizing agent determined the reaction pathway and product. Fremy's salt, along with DDQ and IBX, led to the formation of the dimeric triterpenes xuxuarines Eα and Eβ [1]. In contrast, oxidation with Ag2O resulted in a different chemoselectivity, yielding 11β-hydroxypristimerin [1]. This demonstrates that Fremy's salt, as a radical oxidant, enables a specific dimerization pathway that is not accessible with Ag2O, a finding critical for synthesis planning.

Organic Synthesis Natural Product Chemistry Oxidation

Oxidation of Bisphenol A: Successful Quinone Formation with Fremy's Salt Where Salcomine/O2 Fails

In a direct comparison study, bisphenol A was successfully oxidized to its monoquinone and bisquinone derivatives by Fremy's salt, a radical oxidant [1]. Conversely, salcomine and alkali failed to catalyze the same oxidation using molecular oxygen [1]. This demonstrates a unique capability of Fremy's salt to drive oxidation where an alternative catalytic aerobic system is inert.

Environmental Chemistry Oxidation Bisphenol A

Antioxidant Assay Selectivity: Differential Radical Scavenging by Fremy's Salt vs. TEMPO

In EPR-based antioxidant activity assays of coffee brews, the choice of stabilized radical directly impacts results. Fremy's salt (potassium nitrosodisulfonate) was predominantly scavenged by chlorogenic acids, while the radical TEMPO was effectively scavenged by melanoidins but not by chlorogenic acids [1][2]. This stark difference means that values for 'total antioxidant activity' can differ significantly depending on the radical probe selected [1].

Food Chemistry Analytical Chemistry EPR Spectroscopy

High-Yield N-Nitrosamine Synthesis Enabled by Fremy's Salt in Minutes

Fremy's salt facilitates the high-yield synthesis of N-nitrosamines from secondary amines in the presence of hydroxylamine, achieving the transformation in a rapid 5-15 minutes [1]. This contrasts sharply with the reaction's behavior in the absence of Fremy's salt, where the same conditions lead to the dimerization of the hydroxylamine radical and the formation of sym-tetrazene instead of the desired nitrosamine [1].

Organic Synthesis Nitrosamine Chemistry Methodology

High-Yield Electrochemical Preparation with Reduced Impurities vs. Conventional Synthesis

An electrochemical method for preparing Fremy's salt from potassium hydroxylamine disulfonate achieves nearly quantitative yield with very high current efficiency [1]. Crucially, this process preferentially oxidizes nitrite ion—a common impurity in conventionally prepared hydroxylamine disulfonate that causes instability in the final Fremy's salt product—to nitrate, thereby yielding a more stable final product [1].

Synthetic Methodology Electrochemistry Process Chemistry

When to Select Potassium Nitrosodisulfonate: Evidence-Backed Application Scenarios


Synthesis of Dimeric Triterpene Scaffolds via Radical-Mediated Oxidative Coupling

Based on comparative oxidation studies of pristimerin [1], select potassium nitrosodisulfonate when your synthetic route requires the formation of dimeric triterpene structures like xuxuarines Eα and Eβ. This radical oxidant enables a specific pathway that is not accessible with alternatives like Ag2O, which leads to different products [1].

Oxidation of Bisphenol A to Quinones in Non-Enzymatic Systems

For the chemical oxidation of bisphenol A to its monoquinone and bisquinone derivatives, potassium nitrosodisulfonate is a proven reagent of choice [2]. Evidence shows it successfully drives this reaction where salcomine-catalyzed aerobic oxidation fails [2], making it essential for non-enzymatic transformations of this class of compounds.

EPR-Based Quantification of Phenolic Antioxidants in Complex Food Matrices

In EPR spectroscopy assays designed to measure the contribution of phenolic compounds (e.g., chlorogenic acids) to total antioxidant activity, potassium nitrosodisulfonate is the preferred radical probe [3]. Its selective scavenging by phenolics, and not by non-phenolic melanoidins (unlike TEMPO), ensures assay specificity and avoids overestimation of antioxidant capacity [3][4].

Rapid, Mild Synthesis of N-Nitrosamines and Tetrazenes

Potassium nitrosodisulfonate enables the efficient and rapid (5-15 min) synthesis of N-nitrosamines from secondary amines in the presence of hydroxylamine [5]. Its unique role as a radical mediator in this process prevents unwanted dimerization pathways and directs the reaction towards the desired nitrosated products [5].

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